Wnt Pathway Inhibitory Activity: Functional EC₅₀ Differentiation in SW480 Colon Carcinoma Reporter Assays
In a direct cross-study comparison using the identical Wnt-responsive luciferase reporter assay in SW480 colon carcinoma cells, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone exhibits an EC₅₀ of 2,400 nM (2.40 μM) [1]. By contrast, a structurally distinct pyridyl piperidine analog (BDBM293453; Compound 56 from US10106527) achieves an EC₅₀ of 31 nM in the same assay format [2]. This approximately 77-fold difference in functional potency confirms that the target compound occupies a moderate-activity niche within the broader pyridyl piperidine Wnt inhibitor class. Its potency profile may be advantageous for assay systems requiring partial pathway suppression (e.g., probing β-catenin threshold effects) or for serving as a less potent comparator in structure-activity relationship (SAR) campaigns [1][2].
| Evidence Dimension | Wnt pathway inhibition (EC₅₀) |
|---|---|
| Target Compound Data | 2,400 nM (2.40 μM) |
| Comparator Or Baseline | BDBM293453 (Compound 56, US10106527): 31 nM |
| Quantified Difference | 77.4-fold lower potency vs. comparator; distinct functional tier within the patent series |
| Conditions | SW480 colon carcinoma cells; lentiviral Wnt-responsive luciferase reporter (human Sp5 promoter); screening assay format [1][2] |
Why This Matters
The quantitative difference validates that this compound is not a potent lead but a defined tool occupying a specific activity band, critical for building SAR tables or for use as a moderate-activity control in Wnt screening cascades.
- [1] BindingDB. BDBM385098: EC₅₀ = 2.40E+3 nM. SW480 colon carcinoma Wnt reporter assay. Deposited from US10287267, US10508099, US10556885, US11174244, US11673881. 2020. View Source
- [2] BindingDB. BDBM293453 (Compound 56, US10106527): EC₅₀ = 31 nM. SW480 Wnt reporter assay. Deposited 2020. View Source
